molecular formula C8H4BrF5O2 B1447361 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene CAS No. 1805024-71-8

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B1447361
CAS No.: 1805024-71-8
M. Wt: 307.01 g/mol
InChI Key: JQNMAQCIFOLVSP-UHFFFAOYSA-N
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Description

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethoxy, and trifluoromethoxy groups can influence its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for studying molecular mechanisms.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1-Bromo-4-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groupsThe combination of these functional groups can also influence its physical properties, such as solubility and stability, making it distinct from other related compounds .

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O2/c9-5-2-1-4(15-7(10)11)3-6(5)16-8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNMAQCIFOLVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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